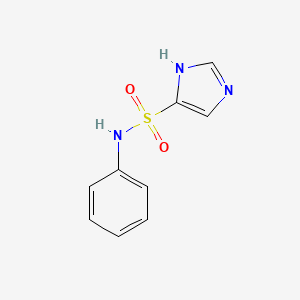

N-phenyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-phenyl-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUZVPNJNKVRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-phenyl-1H-imidazole-4-sulfonamide derivatives as anticancer agents . A notable investigation involved the synthesis of new imidazole-based N-phenylbenzamide derivatives, which showed promising cytotoxic activity against various cancer cell lines. The derivatives exhibited IC50 values ranging from 7.5 to 11.1 μM, indicating significant potency against cancer cells .

Case Study: Molecular Docking and Dynamics

In this study, molecular docking simulations revealed that the active derivatives formed stable complexes with the ABL1 kinase protein, a target implicated in certain cancers. This suggests that these compounds could be developed further as targeted therapies .

Antibacterial Activity

This compound also demonstrates antibacterial properties . Research has shown that various sulfonamide derivatives, including those based on imidazole structures, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds were screened using the microbroth dilution method, revealing promising results against multiple bacterial strains .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

| Other Sulfonamide Derivative A | High | Moderate |

| Other Sulfonamide Derivative B | Low | High |

Inhibition of Aldosterone Synthase

Another significant application of this compound is its role as an aldosterone synthase inhibitor (CYP11B2). This enzyme is crucial in the biosynthesis of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Compounds that inhibit this enzyme can be beneficial in treating conditions such as hypertension and heart failure .

Case Study: Therapeutic Potential

In vitro studies indicated that certain derivatives selectively inhibited CYP11B2 without affecting CYP11B1, suggesting their potential utility in managing diseases associated with aldosterone dysregulation, such as hyperaldosteronism and cardiac remodeling post-myocardial infarction .

Computational Studies and Drug Development

The integration of computational methods has enhanced the understanding of how this compound interacts at the molecular level with biological targets. Studies involving molecular dynamics simulations have provided insights into the binding affinities and stability of these compounds when interacting with target proteins .

Mechanism of Action

The mechanism by which N-phenyl-1H-imidazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

In contrast, the sulfonamide group in this compound offers hydrogen-bonding capability, critical for target binding in enzyme inhibition .

Synthetic Flexibility :

- Chloromethyl and nitro-substituted analogs (e.g., compound from ) are synthesized via halogenation or nitration, enabling downstream derivatization . This compound’s synthesis likely involves direct sulfonamidation, a method shared with other sulfonamide-imidazole hybrids .

Biological Activity: Sulfadiazine-derived imidazoles exhibit superior solubility and antimicrobial properties compared to sulfanilamide analogs, highlighting the impact of substituent choice on drug-likeness .

Biological Activity

N-phenyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal properties, interactions with biological targets, and implications for therapeutic applications.

Structural Characteristics

This compound features an imidazole ring substituted at the nitrogen atom with a phenyl group and at the 4-position with a sulfonamide group. The combination of these functional groups contributes to its chemical reactivity and potential biological properties. Imidazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal species, particularly Candida spp. This inhibition is achieved by interfering with essential metabolic pathways within the fungi, thereby preventing their proliferation.

The mechanism by which this compound exerts its antifungal effects involves binding to specific enzymes involved in fungal metabolism. This binding enhances its inhibitory effects against pathogenic fungi, making it a promising candidate for further development as an antifungal agent.

Antitumor Activity

In addition to its antifungal properties, this compound may also possess antitumor activity. Studies have indicated that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines, suggesting that modifications to the imidazole framework can enhance biological efficacy .

Case Study: Related Compounds

A study on related imidazole derivatives demonstrated that certain modifications could lead to improved antitumor activity. For example, compound 4f exhibited outstanding antiproliferative activity against cancer cell lines such as A549 and HeLa, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) . These findings suggest that this compound and its analogs warrant further investigation in cancer research.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the imidazole ring or phenyl group can significantly impact its pharmacological profile. A comparative analysis of several structurally similar compounds reveals notable differences in their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Imidazole-4-sulfonamide | Imidazole ring; sulfonamide group | Broad-spectrum antifungal activity |

| N-(4-methylphenyl)-1H-imidazole-4-sulfonamide | Methyl substitution on phenyl ring | Enhanced lipophilicity leading to better absorption |

| N-(2-thienyl)-1H-imidazole-4-sulfonamide | Thienyl substitution | Potential for increased activity against resistant strains |

| 2-(4-chlorophenyl)-1H-imidazole-4-sulfonamide | Chlorine substitution on phenyl ring | Increased potency against specific fungal strains |

Preparation Methods

General Synthetic Strategy

The synthesis of N-phenyl-1H-imidazole-4-sulfonamide typically involves:

- Construction of the imidazole core, often via cyclization reactions involving substituted ketones or aldehydes with nitrogen sources.

- Introduction of the phenyl substituent on the nitrogen atom of the imidazole ring.

- Sulfonamide group installation at the 4-position of the imidazole ring.

Preparation of 4-Phenylimidazole Core

A foundational step is the synthesis of 4-phenylimidazole, which serves as the scaffold for further sulfonamide derivatization.

- Starting Materials: Alpha-brominated methyl phenyl ketone and formamidine acetate.

- Procedure:

- Nucleophilic substitution: Alpha-brominated methyl phenyl ketone dissolved in ethylene glycol is reacted with formamidine acetate at 40–70°C for 2 ± 0.5 hours to form a substitution intermediate.

- Cyclization: The reaction mixture is cooled to 30–60°C, acid binding agent salt of wormwood is added, and the mixture is maintained at this temperature for 5–6 hours, then heated to 70–100°C for an additional 5–6 hours to complete cyclization.

- Post-treatment: Ethylene glycol is removed under reduced pressure, the mixture is cooled, extracted with ethyl acetate and water, pH adjusted to 8.0 ± 0.5 with sodium hydroxide, washed with saturated sodium chloride solution, decolorized with activated carbon, and recrystallized to yield 4-phenylimidazole.

This method yields a high-purity 4-phenylimidazole suitable for further modification.

The introduction of the sulfonamide group at the 4-position of the imidazole ring is a critical step. The sulfonamide moiety is generally introduced via reaction with sulfonyl chlorides or sulfuryl chloride derivatives under controlled conditions.

Example from Patent Literature:

- Intermediate: 4 (5)-chloro-2-cyano group-5 (4)-(4-aminomethyl phenyl) imidazoles.

- Reagents: Anhydrous potassium carbonate, N,N-dimethylamine base, sulfuryl chloride, and ethyl acetate as solvent.

- Conditions: Reflux reaction for 3–8 hours, followed by cooling, water addition, filtration, and recrystallization in ethyl acetate.

- Outcome: The process yields the target sulfonamide product with high purity (above 95%) and good yield (around 75%).

Alternative Routes and Mechanistic Insights

Recent advances in imidazole synthesis provide alternative methodologies that could be adapted for this compound preparation:

- Gold-catalyzed nitrene transfer: Using sulphilimines as nitrene sources to obtain N-1 phenyl substituted imidazoles.

- Condensation and cyclodehydration: Starting from hydroxylamine and ethyl glyoxalate to form N-oxide intermediates, followed by cyclization and aromatization to yield hydroxyimidazoles, which can be converted to NH-imidazoles.

- Ketone and amine reaction with elemental sulfur: This method yields N-1 benzyl and C-4 phenyl substituted imidazoles, potentially adaptable for phenyl substitution at N-1 and sulfonamide introduction at C-4.

- Carbonyl nucleophile addition: Incorporation of additional carbonyl nucleophiles at C-4 position via condensation with aldehydes and dicarbonyl compounds, followed by cyclodehydration to yield substituted imidazoles.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The method involving alpha-brominated methyl phenyl ketone and formamidine acetate is notable for its straightforward approach to the imidazole core with high control over reaction parameters, making it suitable for scale-up.

- Sulfonamide introduction through sulfuryl chloride under reflux in ethyl acetate provides a high-yield, high-purity product with relatively simple work-up, favoring industrial production.

- Recent catalytic and condensation methods offer flexibility in substituent introduction and functional group tolerance, though they may require more specialized reagents or conditions.

- The described methods collectively emphasize the importance of temperature control, pH adjustment, and purification steps (e.g., recrystallization, decolorization) to achieve high purity and yield.

Q & A

Q. What are the key synthetic routes for N-phenyl-1H-imidazole-4-sulfonamide, and what parameters critically influence yield?

The compound is typically synthesized via sulfonylation of 1-methylimidazole using chlorosulfonic acid to form 1-methyl-1H-imidazole-4-sulfonyl chloride, followed by nucleophilic substitution with aniline derivatives. Critical parameters include:

- Temperature control (0–5°C during sulfonylation to prevent decomposition) .

- Anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .

- Stoichiometric ratios (1:1.2 molar ratio of imidazole to chlorosulfonic acid) and reaction time optimization (4–6 hours for complete conversion) .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

- 1H/13C NMR : Aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while sulfonamide protons resonate at δ 8.0–8.3 ppm due to deshielding .

- HRMS : Provides exact mass confirmation (e.g., [M+H]+ at m/z 264.0645 for C9H9N3O2S) with <5 ppm error .

- IR Spectroscopy : S=O asymmetric and symmetric stretches at 1340 cm⁻¹ and 1165 cm⁻¹ confirm sulfonamide formation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in imidazole-sulfonamide synthesis with electron-deficient aryl groups?

Catalyst selection and reaction conditions significantly impact yields:

- Substituting Pd/C with Raney nickel in hydrogenation steps avoids dehalogenation side reactions, improving yields from 45% to 92% .

- Cyclization at 45°C with NaOH (2 equiv.) enhances ring-closure efficiency compared to Na2CO3 (yield drops from 88% to 52%) .

- Solvent polarity adjustments (e.g., ethanol → water) can stabilize intermediates and reduce byproduct formation .

Q. What strategies resolve contradictory biological activity in structurally similar derivatives?

Systematic SAR studies and computational modeling clarify bioactivity discrepancies:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the phenyl para-position enhance antimicrobial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .

- Molecular Docking : Simulations (Autodock Vina) reveal steric clashes between bulky substituents and target enzymes (e.g., dihydrofolate reductase), explaining reduced potency .

Q. How do crystallographic techniques validate molecular conformation in solid-state studies?

Single-crystal X-ray diffraction with SHELXL refinement provides:

Q. What computational tools predict metabolic stability in drug discovery pipelines?

Hybrid QSAR models and machine learning integrate:

- 2D/3D Descriptors : Polar surface area (<90 Ų) and HOMO-LUMO gaps (<5 eV) correlate with improved metabolic stability .

- CYP450 Isoform Predictors : Random Forest models trained on 10,000+ compounds identify labile methoxy groups (accuracy >80%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.